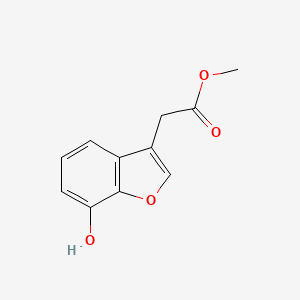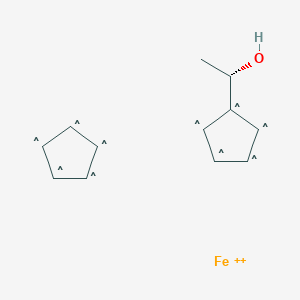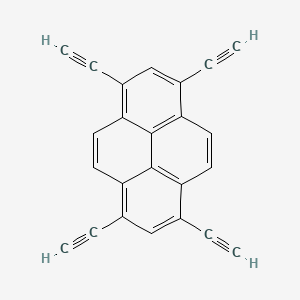
1,3,6,8-Tetraethynylpyrene
Overview
Description
1,3,6,8-Tetraethynylpyrene is a chemical compound that has been studied for its photophysical properties . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with ethynyl groups attached at the 1, 3, 6, and 8 positions .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. A common method involves Sonogashira coupling, Corey–Fuchs reaction, and oxidative coupling (Eglinton coupling) . Another study reported the synthesis of three pyrene-based conjugated microporous polymers (CMPs) through Sonogashira–Hagihara cross-couplings of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrene core with ethynyl groups attached at the 1, 3, 6, and 8 positions . The compound is completely planar with a Cs point group .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its photophysical properties . The compound has been used as a building block in the synthesis of dehydrobenzoannulenes .Physical and Chemical Properties Analysis
This compound has a molecular formula of C24H10, an average mass of 298.336 Da, and a monoisotopic mass of 298.078247 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 526.2±50.0 °C at 760 mmHg, and a flash point of 268.5±24.2 °C .Scientific Research Applications
Photophysical Properties
1,3,6,8-Tetraethynylpyrene and its derivatives have been studied for their unique photophysical properties. For instance, Venkataramana and Sankararaman (2005) explored the synthesis of several derivatives and examined their absorption and fluorescence-emission properties, observing significant bathochromic shifts in both the absorption and fluorescence emission bands, with emissions in the visible range (400–550 nm) (Venkataramana & Sankararaman, 2005).
Stimuli-Responsive Self-Assembly
Xu et al. (2017) reported that substitution with trimethylsilyl groups enabled this compound to achieve different molecular packing modes. These modes could be altered by physical stimuli like heating, grinding, or exposure to solvent vapor, affecting fluorescence wavelengths (Xu et al., 2017).
Organic Electronics Applications
The compound has applications in organic electronics. Sonar et al. (2010) synthesized star-shaped organic semiconductors from 1,3,6,8-tetrabromopyrene, which are soluble in common organic solvents. This solubility allows for the solution processing of devices like organic light-emitting diodes (OLEDs), with the potential for deep blue emission (Sonar et al., 2010).
Sensing Applications
This compound-based materials have been explored for sensing applications. Guo and Cao (2015) developed porous covalent organic polymers using 1,3,6,8-tetrabromopyrene for luminescent sensors, capable of highly sensitive and selective sensing of nitroaromatic explosives and metal ions (Guo & Cao, 2015).
Luminescent Properties
Shyamala et al. (2006) investigated the photophysical properties of this compound derivatives. They found these compounds exhibited a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene. The trimethylsilyl derivative was particularly noted for strong fluorescence in the solid state (Shyamala, Sankararaman, & Mishra, 2006).
Mechanism of Action
Target of Action
1,3,6,8-Tetraethynylpyrene is a tetra-substituted derivative of pyrene . It is primarily targeted towards light absorption and emission due to its extended π conjugation through acetylenic linkages . This makes it a potential candidate for use in optoelectronic devices and as a fluorescent probe .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. It exhibits a strongly allowed S0–S1 transition, which is a type of electronic transition in molecules that involves the absorption or emission of light . This property is influenced by the solvent polarity, which mediates vibronic coupling and therefore the emission band intensities .
Biochemical Pathways
The biochemical pathways affected by this compound are related to light absorption and emission. The compound’s extended acetylenic conjugation influences its absorption and fluorescence emission characteristics . This results in a significant redshift in the absorption and fluorescence emission bands .
Pharmacokinetics
Its solubility in common organic solvents like ethanol and dimethylformamide suggests it may have good bioavailability .
Result of Action
The result of the action of this compound is the emission of fluorescence in the visible light region (400–550 nm) . This is due to the compound’s strong fluorescence quantum yield and shorter fluorescence lifetime compared to pyrene .
Action Environment
The action of this compound is influenced by environmental factors such as solvent polarity and temperature . . This suggests that the compound’s action, efficacy, and stability are relatively insensitive to changes in these environmental conditions.
Safety and Hazards
Future Directions
Future research on 1,3,6,8-Tetraethynylpyrene may focus on its potential applications in energy and materials science. For instance, its use in the synthesis of pyrene-based conjugated microporous polymers for photocatalytic hydrogen evolution from water has been explored . Another study reported the synthesis of dehydrobenzoannulenes with a pyrene core, which emit in the visible region due to extended conjugation of the acetylenic units with the pyrene core .
Biochemical Analysis
Biochemical Properties
1,3,6,8-Tetraethynylpyrene plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through π-π interactions and hydrogen bonding. For instance, this compound can bind to enzymes involved in oxidative stress responses, thereby modulating their activity. Additionally, its interaction with proteins can lead to conformational changes that affect protein function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. For example, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth . Furthermore, its presence in cells can affect metabolic flux, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their function. The binding interactions of this compound with enzymes can result in either inhibition or activation, depending on the enzyme’s role in cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can affect its biochemical activity and interactions with cellular components .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. It can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism .
Properties
IUPAC Name |
1,3,6,8-tetraethynylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGRPWUUBFXSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469747 | |
| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870259-02-2 | |
| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



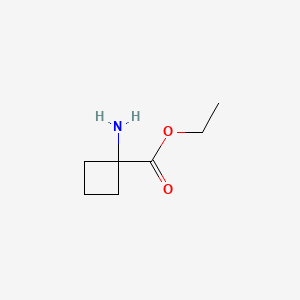
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
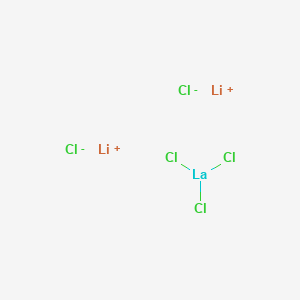
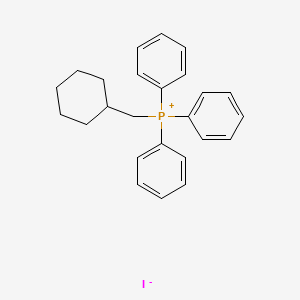
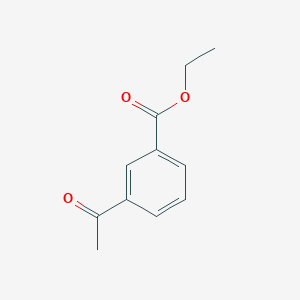

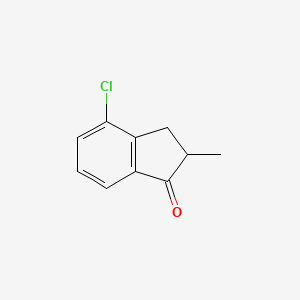
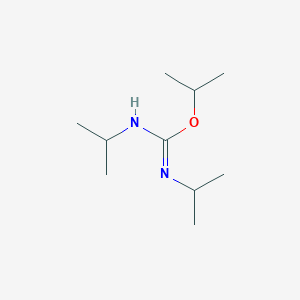
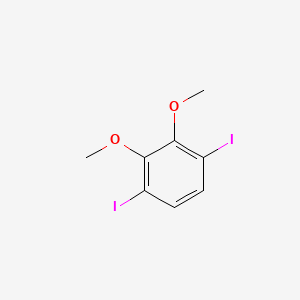
![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)
